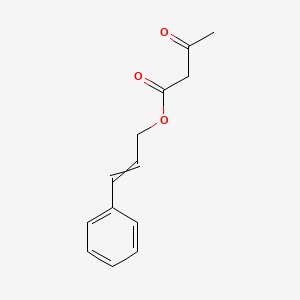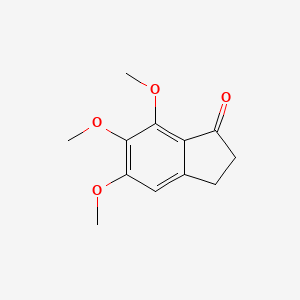
2,4-dimethyl1,3-thiazolidine-2,4-dicarboxylatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,4-dimethyl1,3-thiazolidine-2,4-dicarboxylatehydrochloride is a heterocyclic compound with the molecular formula C7H11NO4S. It is a five-membered ring structure containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties. This compound is often used as a building block in organic synthesis and has various applications in medicinal chemistry due to its biological activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl1,3-thiazolidine-2,4-dicarboxylatehydrochloride typically involves the reaction of thiazolidine derivatives with dimethyl carbonate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
化学反応の分析
Types of Reactions
2,4-dimethyl1,3-thiazolidine-2,4-dicarboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
科学的研究の応用
2,4-dimethyl1,3-thiazolidine-2,4-dicarboxylatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a valuable tool in biological studies.
Medicine: Its derivatives are being explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound is used in the development of new materials with unique properties
作用機序
The mechanism of action of 2,4-dimethyl1,3-thiazolidine-2,4-dicarboxylatehydrochloride involves its interaction with specific molecular targets in cells. The sulfur and nitrogen atoms in its structure allow it to form strong bonds with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain enzymes or the activation of signaling pathways, resulting in its biological effects .
類似化合物との比較
Similar Compounds
2,2-Dimethyl-1,3-thiazolidine: A similar compound with a slightly different structure, used in similar applications.
Dimethyl 5-methyl-1H-pyrrolo [2,3-b]pyridine-1,3-dicarboxylate: Another related compound with distinct biological activities.
Diethyl 4,4’-dimethyl-2,2’-bithiazole-5,5’-dicarboxylate: A compound with similar chemical properties but different applications
Uniqueness
2,4-dimethyl1,3-thiazolidine-2,4-dicarboxylatehydrochloride stands out due to its unique combination of sulfur and nitrogen atoms in a five-membered ring structure. This configuration imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research .
特性
分子式 |
C7H12ClNO4S |
|---|---|
分子量 |
241.69 g/mol |
IUPAC名 |
dimethyl 1,3-thiazolidine-2,4-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C7H11NO4S.ClH/c1-11-6(9)4-3-13-5(8-4)7(10)12-2;/h4-5,8H,3H2,1-2H3;1H |
InChIキー |
KNMSOMGVNLBQJC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CSC(N1)C(=O)OC.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-N-[4-(1H-imidazol-1-yl)butyl]benzamide](/img/structure/B8749340.png)





![2-(2-Chloro-6-fluorophenyl)-7-fluoro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B8749398.png)
![(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-2-yl)methanol](/img/structure/B8749402.png)




![4-[n-(Dimethylaminocarbonylmethyl)-amino]-nitrobenzene](/img/structure/B8749424.png)
